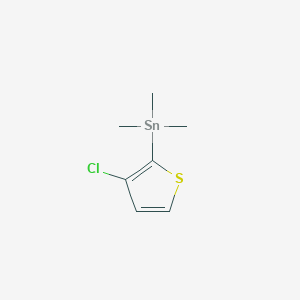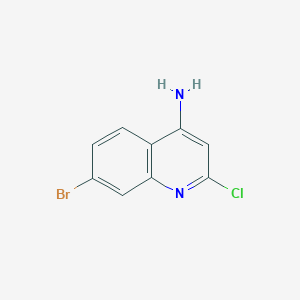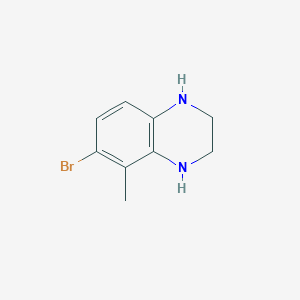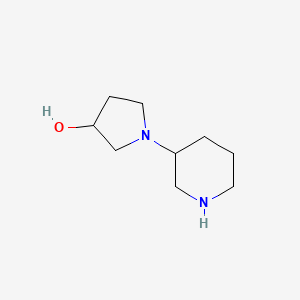![molecular formula C24H16F12N4P2 B13652058 1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is a compound belonging to the class of bipyridinium salts These compounds are known for their electrochromic properties, which means they can change color when an electric current is applied
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) typically involves the diquaternisation of 4,4’-bipyridine with 4-cyanobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hexafluorophosphoric acid to yield the desired hexafluorophosphate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, where it can be reduced to form a radical cation or oxidized to form a dication.
Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can lead to the formation of a radical cation, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) has several scientific research applications:
Materials Science: Used in the development of electrochromic devices and smart windows due to its color-changing properties.
Chemistry: Serves as a building block for the synthesis of coordination polymers and other complex structures.
Biology and Medicine:
Industry: Utilized in the production of sensors and other electronic devices due to its conductive properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) involves electron transfer processes. The compound can accept and donate electrons, making it useful in redox reactions. The molecular targets include the nitrogen atoms in the bipyridine ring, which can undergo reversible redox changes. These electron transfer processes are crucial for its applications in electrochromic devices and sensors .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Methyl Viologen): Known for its herbicidal properties and used in electrochromic devices.
1,1’-Bis(3-cyanobenzyl)-[4,4’-bipyridine] dichloride: Used in the synthesis of coordination polymers with photochromic and thermochromic properties.
Uniqueness
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is unique due to its specific combination of cyanophenyl groups and hexafluorophosphate counterion, which imparts distinct electrochromic and conductive properties. This makes it particularly suitable for applications in advanced materials and electronic devices.
Propiedades
Fórmula molecular |
C24H16F12N4P2 |
|---|---|
Peso molecular |
650.3 g/mol |
Nombre IUPAC |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dihexafluorophosphate |
InChI |
InChI=1S/C24H16N4.2F6P/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;2*1-7(2,3,4,5)6/h1-16H;;/q+2;2*-1 |
Clave InChI |
JXXJBRNOSVEWRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)

![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)









